molecular formula C11H16N2O2 B7847101 3-(3-aminophenoxy)-N,N-dimethylpropanamide

3-(3-aminophenoxy)-N,N-dimethylpropanamide

Cat. No.: B7847101
M. Wt: 208.26 g/mol
InChI Key: YROHAPIDCREEEV-UHFFFAOYSA-N
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Description

3-(3-aminophenoxy)-N,N-dimethylpropanamide is an organic compound that features an aminophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenoxy)-N,N-dimethylpropanamide typically involves the reaction of 3-aminophenol with N,N-dimethylpropanamide under specific conditions. One common method involves the use of a condensation reaction in the presence of a base and a dipolar aprotic solvent . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenoxy)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The aminophenoxy group can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups (if present) to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(3-aminophenoxy)-N,N-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-aminophenoxy)-N,N-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. The aminophenoxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-aminophenoxy)-N,N-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

3-(3-aminophenoxy)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)11(14)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROHAPIDCREEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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